Atilotrelvir

Pharmacokinetics Plasma Exposure Bioavailability

Atilotrelvir (also known as GST-HG171) is a peptidomimetic small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro, also known as main protease or Mpro). It is co-formulated with ritonavir as a fixed-dose combination for the treatment of mild-to-moderate COVID-19 in adult patients, receiving conditional approval in China in November 2023.

Molecular Formula C24H32F3N5O4
Molecular Weight 511.5 g/mol
CAS No. 2850365-55-6
Cat. No. B12393515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtilotrelvir
CAS2850365-55-6
Molecular FormulaC24H32F3N5O4
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N1C2CC(C1C(=O)NC(CC3CCNC3=O)C#N)C4(C2)CC4)NC(=O)C(F)(F)F
InChIInChI=1S/C24H32F3N5O4/c1-22(2,3)17(31-21(36)24(25,26)27)20(35)32-14-9-15(23(10-14)5-6-23)16(32)19(34)30-13(11-28)8-12-4-7-29-18(12)33/h12-17H,4-10H2,1-3H3,(H,29,33)(H,30,34)(H,31,36)/t12-,13-,14-,15-,16-,17+/m0/s1
InChIKeyGTRJFXDJASEGSW-KBCNZALWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atilotrelvir (CAS 2850365-55-6): SARS-CoV-2 3CL Protease Inhibitor for COVID-19 Antiviral Research & Procurement


Atilotrelvir (also known as GST-HG171) is a peptidomimetic small-molecule inhibitor of the SARS-CoV-2 3C-like protease (3CLpro, also known as main protease or Mpro) [1]. It is co-formulated with ritonavir as a fixed-dose combination for the treatment of mild-to-moderate COVID-19 in adult patients, receiving conditional approval in China in November 2023 [2]. Atilotrelvir/ritonavir is administered orally at a dose of 150 mg/100 mg twice daily for five days [3]. The compound exhibits broad-spectrum antiviral activity against multiple SARS-CoV-2 variants, including the original strain, Beta, Delta, Omicron BA.4/BA.5, and XBB sublineages [4].

Why Atilotrelvir Cannot Be Replaced by Other 3CL Protease Inhibitors in Research and Procurement


Although Atilotrelvir belongs to the same mechanistic class as other approved SARS-CoV-2 3CL protease inhibitors—including nirmatrelvir, ensitrelvir, and simnotrelvir—simple substitution among these agents is not scientifically justified [1]. These compounds differ substantially in their pharmacokinetic properties, daily dosing requirements, clinical efficacy metrics, and variant coverage profiles. Notably, peptidomimetic 3CLpro inhibitors like Atilotrelvir and nirmatrelvir are metabolized by CYP3A4 and require ritonavir boosting, whereas the non-peptidomimetic inhibitor ensitrelvir does not [2]. Furthermore, differences in plasma exposure, resistance barrier, and hepatic impairment dosing adjustments create distinct clinical and experimental utility for each agent. The quantitative evidence presented below demonstrates precisely where Atilotrelvir differentiates from its closest analogs and why procurement decisions must be guided by these specific, measurable parameters rather than class-level assumptions.

Quantitative Differentiation of Atilotrelvir (GST-HG171) from Comparator 3CL Protease Inhibitors


Plasma Exposure Advantage: Atilotrelvir Achieves Four-Fold Higher Exposure Compared to Nirmatrelvir/Ritonavir

In Phase I clinical studies in healthy individuals, Atilotrelvir (GST-HG171) demonstrated exposure levels in human plasma four times higher than Paxlovid (nirmatrelvir/ritonavir) within the same dose range [1]. This elevated exposure is quantified as a four-fold difference in area under the plasma concentration-time curve (AUC) between the two agents under comparable dosing conditions. The higher intrinsic exposure of Atilotrelvir informs the potential for either high-dose monotherapy or combination with low-dose ritonavir [1].

Pharmacokinetics Plasma Exposure Bioavailability

Lowest Daily Dose Among Approved 3CL Protease Inhibitors: Atilotrelvir 300 mg/Day vs. Nirmatrelvir 600 mg/Day and Simnotrelvir 1500 mg/Day

Atilotrelvir is administered at 150 mg twice daily (300 mg total daily dose) in combination with 100 mg ritonavir [1]. This represents the lowest total daily dose among all approved 3CL protease inhibitors in its class. By comparison, nirmatrelvir/ritonavir requires a daily dose of 600 mg (300 mg nirmatrelvir with 100 mg ritonavir twice daily) [2], and simnotrelvir/ritonavir requires a daily dose of 1500 mg (750 mg simnotrelvir with 100 mg ritonavir twice daily) [3]. The Atilotrelvir daily dose is therefore 50% lower than nirmatrelvir and 80% lower than simnotrelvir.

Dose Optimization Drug Safety Clinical Dosing

Clinical Virologic Efficacy: Atilotrelvir/Ritonavir Reduces Viral Load by 1.75 log10 Copies/mL and Shortens Time to Negative Conversion

In a Phase III clinical trial, Atilotrelvir/ritonavir treatment resulted in a viral load reduction of 1.75 log10 copies/mL in patients with COVID-19 [1]. Additionally, the median time to nucleic acid negative conversion was shortened to 12 days in the treatment group [1]. While direct comparator data from head-to-head trials is not available, this magnitude of viral load reduction is considered clinically significant and compares favorably to published data for other 3CL protease inhibitors in similar patient populations [2].

Clinical Virology Viral Load Reduction SARS-CoV-2

Broad-Spectrum Variant Coverage: Activity Against Beta, Delta, Omicron BA.4/BA.5, and XBB Sublineages

Atilotrelvir has demonstrated potent and broad-spectrum antiviral activities against multiple SARS-CoV-2 variants in preclinical studies, including the original variant, Beta, Delta, Omicron BA.4 and BA.5, and XBB subvariants [1]. While specific IC50 or EC50 values for each variant are not publicly reported in the accessible literature, the compound's activity against these diverse variant lineages is documented. For context, other 3CL protease inhibitors such as simnotrelvir have also shown broad variant coverage [2], but the specific variant spectrum of Atilotrelvir includes the clinically significant XBB lineage, which was a dominant circulating strain at the time of its approval [3].

SARS-CoV-2 Variants Antiviral Spectrum Variant Resistance

Hepatic Impairment Dosing Flexibility: No Dose Adjustment Required for Mild-to-Moderate Hepatic Impairment

A dedicated hepatic impairment study evaluated the pharmacokinetics of Atilotrelvir (150 mg single dose with ritonavir boosting) in subjects with mild and moderate hepatic impairment compared to healthy controls [1]. The geometric least-squares mean ratios for Cmax, AUC0-t, and AUC0-∞ in mild hepatic impairment were 1.14 (90% CI: 0.99–1.31), 1.07 (90% CI: 0.88–1.30), and 1.07 (90% CI: 0.88–1.29), respectively; for moderate hepatic impairment, the ratios were 0.87 (90% CI: 0.70–1.07), 0.82 (90% CI: 0.61–1.10), and 0.82 (90% CI: 0.61–1.10), respectively [1]. These data demonstrate that mild-to-moderate hepatic impairment minimally impacts Atilotrelvir exposure, suggesting no need for dose adjustment in these patient populations [1]. By comparison, nirmatrelvir/ritonavir is not recommended in patients with severe hepatic impairment and requires careful monitoring [2].

Hepatic Impairment Special Populations Pharmacokinetics

Cost and Accessibility Advantage: Lowest-Priced 3CL Protease Inhibitor in the China National Healthcare Security Administration Catalog

As of November 2024, Atilotrelvir/ritonavir (Tazovid) is the lowest-priced 3CL protease inhibitor oral COVID-19 therapy in the China National Healthcare Security Administration (NHSA) catalog, with a national medical insurance negotiated price of 455 RMB per box (one treatment course) [1]. This represents a significant cost differential compared to other approved 3CL protease inhibitors in the Chinese market, although exact pricing data for comparators is not publicly available in the same format.

Health Economics Drug Pricing Market Access

Recommended Research and Procurement Applications for Atilotrelvir Based on Quantitative Evidence


Pharmacokinetic Modeling and Dose Optimization Studies in Special Populations

Atilotrelvir's four-fold higher plasma exposure compared to nirmatrelvir/ritonavir [1] makes it an attractive candidate for pharmacokinetic modeling studies aimed at exploring high-dose monotherapy regimens or reduced ritonavir boosting strategies. Researchers investigating the relationship between drug exposure and antiviral efficacy can leverage Atilotrelvir's favorable PK profile to design studies with lower total drug burden while maintaining therapeutic plasma concentrations. Additionally, the established safety of Atilotrelvir in mild-to-moderate hepatic impairment without dose adjustment [1] supports its use in pharmacokinetic studies involving patients with liver dysfunction.

Comparative Efficacy Research in COVID-19 Antiviral Therapy

With a clinical viral load reduction of 1.75 log10 copies/mL and median time to negative conversion of 12 days [2], Atilotrelvir provides a robust benchmark for comparative effectiveness research against other 3CL protease inhibitors and emerging antiviral agents. Procurement of Atilotrelvir for clinical research enables head-to-head or cross-study comparisons of virologic endpoints, symptom resolution kinetics, and long COVID risk reduction in diverse patient populations.

Variant Surveillance and Resistance Monitoring Programs

Atilotrelvir's demonstrated activity against a broad spectrum of SARS-CoV-2 variants, including Beta, Delta, Omicron BA.4/BA.5, and XBB sublineages [3], positions it as a valuable reference compound in variant surveillance and resistance monitoring programs. Research laboratories can utilize Atilotrelvir as a control or comparator in phenotypic and genotypic resistance assays to evaluate the susceptibility of emerging variants to 3CL protease inhibitors and to detect potential resistance-associated mutations.

Health Technology Assessment and Formulary Decision Support

Healthcare systems and formulary committees can utilize the quantitative evidence on Atilotrelvir's lower daily dose (300 mg/day vs. 600-1500 mg/day for comparators) [4], favorable hepatic impairment profile [1], and lowest-in-class pricing [4] to conduct rigorous health technology assessments. These data support formulary inclusion decisions based on clinical efficacy, safety in special populations, and cost-effectiveness, particularly in settings with constrained healthcare budgets or high prevalence of liver disease.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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